molecular formula C12H20O3 B14506138 Acetic acid;2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol CAS No. 63839-80-5

Acetic acid;2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol

Cat. No.: B14506138
CAS No.: 63839-80-5
M. Wt: 212.28 g/mol
InChI Key: URQSEQHZHQQSDK-UHFFFAOYSA-N
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Description

Acetic acid;2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol, also known as α-Pinene acetate, is a naturally occurring organic compound. It is a monoterpenoid and one of the two isomers of pinene. This compound is commonly found in the oils of many species of coniferous trees, notably pine. It is responsible for the characteristic pine scent and is widely used in the fragrance and flavor industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol can be achieved through several methods. One common method involves the fractional distillation of turpentine under reduced pressure . Another method includes the reaction of α-Pinene with acetic acid in the presence of a catalyst such as phosphoric acid . This reaction typically yields terpineol, which can then be further processed to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound often involves the extraction of α-Pinene from natural sources such as pine trees. The extracted α-Pinene is then subjected to chemical reactions, including esterification with acetic acid, to produce this compound. The process is optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to produce verbenone and other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into different alcohols and hydrocarbons.

    Substitution: It can undergo substitution reactions where the acetate group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and ozone.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Acidic or basic catalysts are typically employed to facilitate substitution reactions.

Major Products

The major products formed from these reactions include verbenone, terpineol, and various other terpenoid compounds. These products have significant applications in the fragrance, flavor, and pharmaceutical industries.

Scientific Research Applications

Acetic acid;2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of acetic acid;2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol involves its interaction with various molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to its observed biological effects. For example, its anti-inflammatory properties are attributed to its ability to inhibit the production of pro-inflammatory cytokines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its ester functional group, which imparts different chemical reactivity and physical properties compared to its parent compound α-Pinene. This uniqueness makes it valuable in specific industrial applications where such properties are desired.

Properties

CAS No.

63839-80-5

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

acetic acid;2,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-ol

InChI

InChI=1S/C10H16O.C2H4O2/c1-9(2)7-4-5-10(3,11)8(9)6-7;1-2(3)4/h4-5,7-8,11H,6H2,1-3H3;1H3,(H,3,4)

InChI Key

URQSEQHZHQQSDK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)O.CC1(C2CC1C(C=C2)(C)O)C

Origin of Product

United States

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